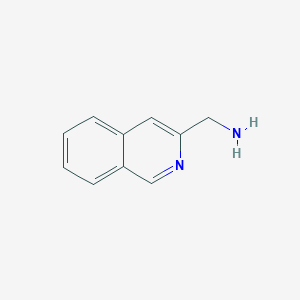
Isoquinolin-3-ylmethanamine
Vue d'ensemble
Description
Isoquinolin-3-ylmethanamine, with the CAS number 132833-03-5, is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 .
Molecular Structure Analysis
The InChI code for Isoquinolin-3-ylmethanamine is 1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2 . This indicates the specific arrangement of atoms in the molecule.
Applications De Recherche Scientifique
Nucleic Acid Binding and Drug Design : Isoquinoline alkaloids, including those derived from Isoquinolin-3-ylmethanamine, have been shown to interact with nucleic acids. These interactions are being studied for their potential in drug design, particularly for anticancer properties. Understanding the binding mechanisms of these alkaloids with DNA and RNA is key for developing new therapeutic agents (Bhadra & Kumar, 2011).
Mass Spectrometric Studies : Research on the mass spectrometric dissociation behavior of various substituted isoquinoline-3-carboxamides, which includes compounds similar to Isoquinolin-3-ylmethanamine, has led to insights into their fragmentation behavior. This is particularly relevant for drug candidates used in the treatment of anemic disorders (Beuck et al., 2009).
Therapeutic Applications : Isoquinoline analogs, including Isoquinolin-3-ylmethanamine derivatives, are used in treating a wide range of diseases such as tumors, respiratory diseases, infections, and cardiovascular diseases. Their role in drug discovery is significant due to their varied biological characteristics (Luo et al., 2020).
Catalysis in Chemical Synthesis : Studies have shown that compounds derived from Isoquinolin-3-ylmethanamine can be used in catalysis for chemical synthesis, such as in the rhodium(III)-catalyzed intermolecular amidation with azides (Wang et al., 2014).
Antimicrobial and Antitumor Activities : Isoquinoline N-oxide alkaloids, which can be derived from Isoquinolin-3-ylmethanamine, have shown antimicrobial, antibacterial, antitumor, and other biological activities. This makes them an important source for drug discovery and development (Dembitsky et al., 2015).
Anticancer Effects : Isoquinoline alkaloids are being explored for their anticancer effects. They have been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, though the exact mechanisms are not fully understood (Yun et al., 2021).
Synthesis of Cytotoxic Agents : Isoquinoline derivatives have been synthesized as potential anti-cancer agents and assessed for their cytotoxic activities against various human cancer cell lines (Kakhki et al., 2016).
Green Chemistry Applications : Isoquinolin-3-ylmethanamine has been used in the synthesis of pyrazinoquinazolines in ionic liquids, a green chemistry approach. This method emphasizes the use of non-toxic solvents and high yields in the production of pharmaceutical compounds (Sheikholeslami-Farahani et al., 2021).
Bioremediation : Isoquinoline-degrading strains like Y-4 have been studied for their ability to decrease the content of isoquinoline in coking wastewater, demonstrating the potential of these compounds in environmental bioremediation (Guanghua et al., 2011).
Safety And Hazards
When handling Isoquinolin-3-ylmethanamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
isoquinolin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHNJDESIWXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565142 | |
| Record name | 1-(Isoquinolin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-3-ylmethanamine | |
CAS RN |
132833-03-5 | |
| Record name | 1-(Isoquinolin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



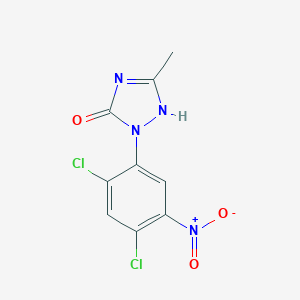

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)

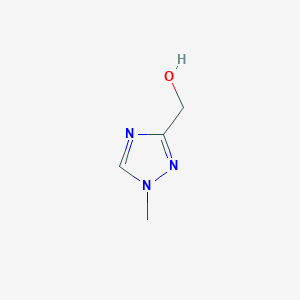
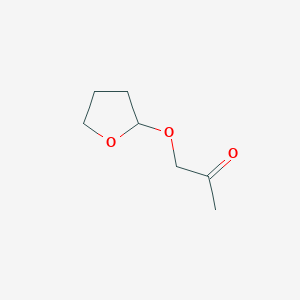
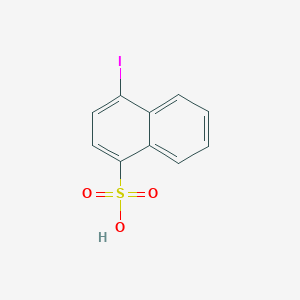
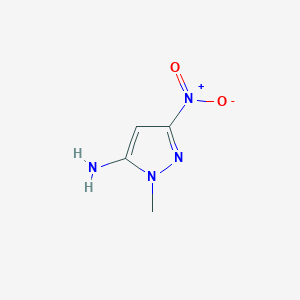
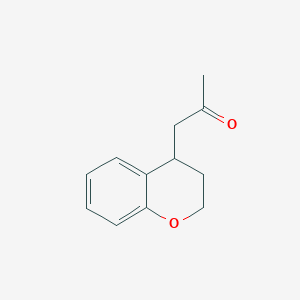
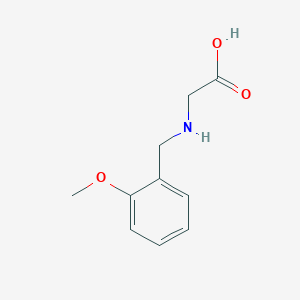
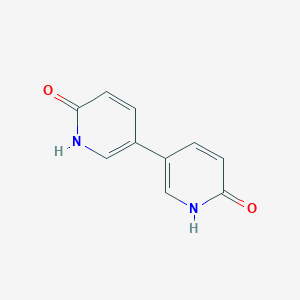

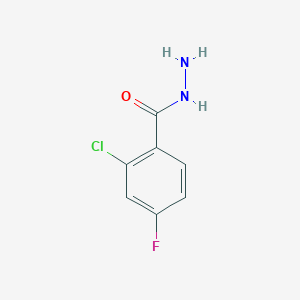
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)